Vegfr-2/dhfr-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2/dhfr-IN-1 is a compound known for its dual inhibitory action on vascular endothelial growth factor receptor 2 (VEGFR-2) and dihydrofolate reductase (DHFR). This compound has shown significant potential in cancer research due to its ability to inhibit angiogenesis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2/dhfr-IN-1 typically involves a series of chemical reactions starting from readily available precursors. The process includes the formation of a naphthamide derivative through a microwave-assisted synthesis . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2/dhfr-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, which may alter its chemical structure and activity.
Substitution: Substitution reactions involving different functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Scientific Research Applications
Vegfr-2/dhfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its effects on cellular processes such as angiogenesis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit VEGFR-2 and DHFR, which are crucial for tumor growth and survival
Mechanism of Action
Vegfr-2/dhfr-IN-1 exerts its effects by inhibiting the activity of VEGFR-2 and DHFR. VEGFR-2 is involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. By inhibiting VEGFR-2, the compound can reduce blood supply to tumors, thereby inhibiting their growth . DHFR is an enzyme involved in DNA synthesis and repair. Inhibition of DHFR disrupts these processes, leading to reduced cell proliferation and increased cell death .
Comparison with Similar Compounds
Similar Compounds
VEGFR-1 Inhibitors: Compounds that specifically inhibit VEGFR-1, another receptor involved in angiogenesis.
Quinoxaline-based VEGFR-2 Inhibitors: These compounds share similar pharmacophoric features and have shown significant antiproliferative activities.
Other DHFR Inhibitors: Compounds that inhibit DHFR, such as methotrexate, which is widely used in cancer therapy.
Uniqueness
Vegfr-2/dhfr-IN-1 is unique due to its dual inhibitory action on both VEGFR-2 and DHFR. This dual targeting capability enhances its therapeutic potential by simultaneously disrupting angiogenesis and cell proliferation pathways, making it a promising candidate for cancer treatment .
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-5,7-dimethoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-25-16-8-13-7-14(9-17(23)19(13)18(10-16)26-2)20(24)22-11-12-3-5-15(21)6-4-12/h3-10,23H,11H2,1-2H3,(H,22,24) |
InChI Key |
JIXYEXYBLVWMHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)O)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.